molecular formula C13H16N2O2 B2409648 6-(furan-2-yl)-2-isopentylpyridazin-3(2H)-one CAS No. 1208879-90-6

6-(furan-2-yl)-2-isopentylpyridazin-3(2H)-one

Cat. No.: B2409648
CAS No.: 1208879-90-6
M. Wt: 232.283
InChI Key: VOXYXXZPIDJYQM-UHFFFAOYSA-N
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Description

6-(furan-2-yl)-2-isopentylpyridazin-3(2H)-one is a heterocyclic compound that features a furan ring fused to a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(furan-2-yl)-2-isopentylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of furan-2-carbaldehyde with hydrazine derivatives, followed by cyclization and subsequent functionalization to introduce the isopentyl group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-(furan-2-yl)-2-isopentylpyridazin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions include substituted furanones, dihydropyridazinones, and various functionalized derivatives that can be further utilized in synthetic applications.

Mechanism of Action

The mechanism of action of 6-(furan-2-yl)-2-isopentylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan and pyridazinone derivatives, such as:

Uniqueness

6-(furan-2-yl)-2-isopentylpyridazin-3(2H)-one is unique due to its specific combination of a furan ring and a pyridazinone core, which imparts distinct chemical and biological properties. Its isopentyl group further enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

6-(furan-2-yl)-2-(3-methylbutyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-10(2)7-8-15-13(16)6-5-11(14-15)12-4-3-9-17-12/h3-6,9-10H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXYXXZPIDJYQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C=CC(=N1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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